Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-
Overview
Description
Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- is a complex organic compound characterized by its unique structure, which includes a benzenemethanamine core, an ethyl group, and a triazolylazo phenyl group. This compound is notable for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- typically involves multiple steps. One common method includes the azo coupling reaction, where an aromatic amine reacts with a diazonium salt to form the azo compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale azo coupling reactions, utilizing advanced reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as crystallization, distillation, or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines.
Scientific Research Applications
Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form active amines, which may interact with biological macromolecules, leading to various biological effects. The triazole ring can also participate in binding interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-ethyl-: A simpler analog without the triazolylazo phenyl group.
Benzenemethanamine, 4-methyl-: Another analog with a methyl group instead of the triazolylazo phenyl group.
Uniqueness
Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- is unique due to its combination of an azo group and a triazole ring, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that simpler analogs may not exhibit.
Properties
IUPAC Name |
N-benzyl-N-ethyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-2-23(12-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-22-17-18-13-19-21-17/h3-11,13H,2,12H2,1H3,(H,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAQCABQPNOOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065509 | |
Record name | Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13486-13-0 | |
Record name | N-Ethyl-N-[4-[2-(1H-1,2,4-triazol-5-yl)diazenyl]phenyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13486-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, N-ethyl-N-(4-(2-(1H-1,2,4-triazol-5-yl)diazenyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013486130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N-ethyl-N-[4-[2-(1H-1,2,4-triazol-5-yl)diazenyl]phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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